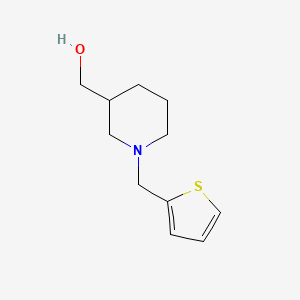

(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol

Descripción

Propiedades

IUPAC Name |

[1-(thiophen-2-ylmethyl)piperidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NOS/c13-9-10-3-1-5-12(7-10)8-11-4-2-6-14-11/h2,4,6,10,13H,1,3,5,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCDLXIQEVPMPMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)CC2=CC=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Alkylation of Piperidine with Thiophene-2-ylmethyl Halides

A widely employed method involves the alkylation of piperidine derivatives with thiophene-containing alkyl halides. For example, 2-(chloromethyl)thiophene reacts with piperidine under basic conditions to form the 1-(thiophen-2-ylmethyl)piperidine intermediate. Subsequent oxidation or functionalization introduces the hydroxymethyl group.

Procedure :

- Alkylation : Piperidine is treated with 2-(chloromethyl)thiophene in ethanol or THF, often with a base like K₂CO₃, to yield 1-(thiophen-2-ylmethyl)piperidine.

- Hydroxymethyl Introduction : The intermediate undergoes oxidation (e.g., with KMnO₄) to form a ketone at the 3-position, followed by reduction (NaBH₄ or LiAlH₄) to introduce the hydroxymethyl group.

Key Data :

| Step | Reagents | Solvent | Temperature | Yield | Source |

|---|---|---|---|---|---|

| Alkylation | 2-(Chloromethyl)thiophene, K₂CO₃ | Ethanol | Reflux | 85–90% | |

| Oxidation | KMnO₄, H₂SO₄ | Water | 60°C | 75% | |

| Reduction | NaBH₄ | Methanol | RT | 88% |

Reductive Amination of 3-Piperidone Derivatives

Reductive amination offers an alternative route by condensing 3-piperidone with thiophene-2-ylmethylamine, followed by reduction.

Procedure :

- Condensation : 3-Piperidone reacts with thiophene-2-ylmethylamine in the presence of a dehydrating agent (e.g., molecular sieves).

- Reduction : The imine intermediate is reduced using NaBH₃CN or H₂/Pd-C to yield the target compound.

Optimization :

Mannich Reaction for Direct Functionalization

The Mannich reaction enables simultaneous introduction of the thiophene-methyl and hydroxymethyl groups via a one-pot synthesis.

Procedure :

- Reactants : Piperidine, formaldehyde, and thiophene-2-carbaldehyde are heated in ethanol.

- Cyclization : The adduct undergoes acid-catalyzed cyclization to form the triazole-thione intermediate, followed by hydrolysis to the alcohol.

Key Insight :

Advanced Functionalization Techniques

Coupling Reactions with Thiophene Acetic Acid Derivatives

Carbodiimide-mediated coupling (e.g., DCC/DMAP) links thiophene acetic acid to piperidine alcohols.

Example :

- Activation : 3-Thiopheneacetic acid is activated with DCC/DMAP in dichloromethane.

- Coupling : The activated ester reacts with piperidin-3-ylmethanol to form the target compound.

Data :

| Parameter | Value | Source |

|---|---|---|

| Coupling Agent | DCC/DMAP | |

| Yield | 56% | |

| Purity (HPLC) | >95% |

Halogenation and Subsequent Substitution

Bromination at the thiophene ring enables further functionalization.

Procedure :

- Bromination : Thiophene-2-ylmethylpiperidine is treated with N-bromosuccinimide (NBS) in acetic acid.

- Substitution : The brominated intermediate undergoes nucleophilic substitution with hydroxymethyl precursors.

Efficiency :

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Key Steps | Total Yield | Advantages | Limitations |

|---|---|---|---|---|

| Alkylation-Reduction | Alkylation, Oxidation, Reduction | 58% | High intermediate purity | Multi-step, costly reagents |

| Reductive Amination | Condensation, Reduction | 65% | Fewer steps | Requires specialized catalysts |

| Mannich Reaction | One-pot synthesis | 70% | Rapid | Limited scalability |

| Coupling | Activation, Coupling | 56% | Modular | Moderate yields |

Structural Characterization and Validation

Spectroscopic Data

Análisis De Reacciones Químicas

Types of Reactions

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing thiophene and piperidine moieties. The mechanism of action for these compounds often involves the induction of apoptosis and inhibition of cell proliferation.

Case Studies

-

In Vitro Studies :

- A study conducted by Li et al. evaluated a series of thiophene derivatives, including (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol, against various human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell growth.

Cell Line IC50 (µM) Mechanism of Action A549 12 Inhibition of proliferation MCF-7 10 Apoptosis induction -

In Vivo Efficacy :

- Animal models have shown that administration of this compound leads to significant tumor reduction in xenograft models, demonstrating its potential for therapeutic use in oncology.

Antifungal Applications

The compound has also been explored for its antifungal properties. Research indicates that derivatives with thiophene structures exhibit favorable antifungal activity against various fungal strains.

Study Highlights

A recent investigation focused on synthesizing novel derivatives based on thiophene and evaluating their antifungal efficacy:

| Compound | Target Fungus | EC50 (µg/mL) |

|---|---|---|

| Compound A | Fusarium graminearum | 6.04 |

| Compound B | Rhizoctonia solani | 7.65 |

These findings suggest that the compound could serve as a lead structure for developing new antifungal agents.

Viral Inhibition Potential

Emerging research has identified the potential of thiophene-containing compounds as non-covalent inhibitors of viral proteases, particularly in the context of SARS-CoV-2.

Research Insights

-

Mechanistic Studies :

- The compound's ability to modulate enzyme activity presents a promising avenue for antiviral drug development. In vitro assays have demonstrated that modifications to the piperidine structure can enhance binding affinity to viral targets.

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies indicate that (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol has a suitable half-life for therapeutic applications, with peak plasma concentrations achieved within two hours post-administration.

Summary and Future Directions

The diverse applications of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol in anticancer, antifungal, and antiviral research underscore its potential as a versatile scaffold in medicinal chemistry. Ongoing studies aim to further elucidate its mechanisms of action and optimize its pharmacological profiles for clinical use.

Mecanismo De Acción

The mechanism of action of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring and piperidine moiety can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Structural and Functional Differences

- Heterocyclic Substituents: The thiophene group in the target compound provides sulfur-mediated interactions, distinct from the nitrogen-rich thiazole in or the fused quinoxaline in . Thiophene’s lower electronegativity compared to thiazole may reduce hydrogen-bonding capacity but enhance hydrophobic interactions.

Ring Size and Conformation :

Stereochemical Considerations :

Physicochemical Properties

- Molecular Weight and Solubility: The azetidine analog (MW 183.27) is smaller and likely more soluble than the piperidine-based compounds. In contrast, the quinoxaline derivative (MW 277.75) may exhibit lower aqueous solubility due to its extended aromatic system. The hydroxymethyl group in all analogs improves hydrophilicity, but substituents like benzimidazole or nitro groups could counterbalance this by increasing LogP.

Spectroscopic Data :

- NMR and HRMS data for analogs (e.g., 7h in ) confirm structural integrity and purity. Similar analytical methods would apply to the target compound.

Actividad Biológica

(1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.

The biological activity of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The thiophen-2-ylmethyl group enhances hydrophobic interactions within protein binding sites, while the hydroxymethyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to various therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related piperidine derivatives, showing promising results against various cancer cell lines. For instance, compounds derived from similar structures demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutic agents like bleomycin .

Table 1: Anticancer Activity of Piperidine Derivatives

Antiviral Activity

In addition to anticancer properties, compounds similar to (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol have been evaluated for antiviral activity. Studies indicated that certain thiophene-linked compounds exhibited significant inhibition of viral entry into host cells, showcasing their potential as antiviral agents .

Case Studies and Research Findings

- Inhibition of Histone Acetyltransferase (HAT) : A study demonstrated that derivatives of thiophene-containing compounds could inhibit the HAT activity of p300 with an IC50 value of 8.6 μM. This inhibition is crucial as p300 plays a significant role in gene transcription regulation .

- In Silico Studies : Computational analyses have suggested that these compounds interact favorably with target proteins, enhancing their bioavailability and therapeutic potential. The studies indicated that modifications in substituents could significantly alter the pharmacological profile of these compounds .

Q & A

Q. What synthetic methodologies are commonly employed to synthesize (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol?

The synthesis typically involves multi-step reactions leveraging piperidine and thiophene derivatives. Key steps include:

- N-Alkylation : Reacting piperidin-3-ylmethanol with 2-(chloromethyl)thiophene in the presence of a base (e.g., triethylamine) to form the thiophen-2-ylmethyl linkage.

- Coupling Reagents : For more complex derivatives, carbodiimide-based reagents (e.g., HOBt/TBTU) are used to facilitate amide or ester bond formation in related piperidine-thiophene systems .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) ensures high purity .

Q. How is the molecular conformation of (1-(thiophen-2-ylmethyl)piperidin-3-yl)methanol characterized?

X-ray crystallography is the gold standard for determining conformation:

- Data Collection : Use a Bruker SMART X2S diffractometer with MoKα radiation (λ = 0.71073 Å) at 200 K. Measure θ ranges of 2.6–25.1° to resolve dihedral angles between thiophene and piperidine rings .

- Refinement : SHELXL software refines structures, addressing rotational disorders (e.g., thiophene ring disorder observed in similar compounds with 6–8% minor conformers) .

- Key Metrics : Report dihedral angles (e.g., 36–39° between thiophene and piperidine) and hydrogen-bonding interactions (C–H⋯N, C–H⋯S) .

Q. What analytical techniques validate the purity and identity of this compound?

- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., thiophene protons at δ 6.8–7.2 ppm, piperidine methylene at δ 3.4–3.7 ppm) .

- Mass Spectrometry : High-resolution ESI-MS (expected [M+H] at m/z 224.12) verifies molecular weight .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) assess purity (>98%) .

Advanced Research Questions

Q. How do electronic properties of the thiophene ring influence the compound’s reactivity or bioactivity?

- Electron-Rich Thiophene : The sulfur atom and π-conjugated system enhance electrophilic substitution reactions (e.g., halogenation, sulfonation) for functionalization .

- Biological Interactions : Thiophene’s planar structure facilitates π-π stacking with aromatic residues in enzyme active sites, as seen in analogous benzimidazole-thiophene hybrids with anti-inflammatory activity .

- Computational Insights : DFT calculations (e.g., HOMO-LUMO gaps) predict charge distribution at the thiophene-piperidine junction, guiding rational design of derivatives .

Q. How can researchers resolve contradictions in crystallographic data for structurally related compounds?

- Disorder Modeling : Use SHELXL’s PART instruction to model rotational disorder (e.g., thiophene rings with 7–10% occupancy for minor conformers) .

- Validation Tools : Check R values (<0.08) and ADDSYM analysis in PLATON to detect missed symmetry .

- Cross-Validation : Compare experimental data (X-ray) with computational geometry optimizations (e.g., Gaussian09) to validate bond lengths/angles .

Q. What strategies optimize the compound’s pharmacokinetic properties for therapeutic applications?

- Lipophilicity Modulation : Introduce polar groups (e.g., hydroxyls) to reduce logP, as seen in analogs with improved aqueous solubility .

- Metabolic Stability : Replace labile methylene groups with fluorinated analogs to block CYP450-mediated oxidation .

- Prodrug Design : Esterify the methanol group to enhance bioavailability, inspired by pyridine-methanol prodrugs .

Q. How does the spatial arrangement of substituents affect biological target engagement?

- Conformational Restriction : Introduce cyclic constraints (e.g., spirocyclic piperidines) to reduce entropy loss upon binding, as demonstrated in thiazole-piperidine amides with enhanced kinase inhibition .

- Steric Effects : Bulky substituents at the piperidine 3-position hinder off-target interactions, improving selectivity for serotonin receptors .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.